2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9ClN2O |
|---|---|
Molecular Weight |
196.63 g/mol |
IUPAC Name |
2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanol |
InChI |
InChI=1S/C9H9ClN2O/c10-4-8(13)7-5-12-9-6(7)2-1-3-11-9/h1-3,5,8,13H,4H2,(H,11,12) |
InChI Key |
VPIWTRDVAXXWJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NC=C2C(CCl)O)N=C1 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis of 2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanol typically involves the following steps:
Introduction of the Chloro Group
- Chlorination is achieved via reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). These reagents selectively introduce a chloro substituent at the desired position on the ethanol side chain.
Addition of the Ethanol Moiety
- The ethanol group is introduced through nucleophilic substitution or reduction reactions. For example:
Optimization Techniques
To enhance yield and purity, various techniques are employed:
- Reaction Monitoring : Analytical methods such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress.
- Continuous Flow Reactors : These reactors provide better control over reaction conditions (temperature, pressure, and reagent concentration), improving efficiency and scalability for industrial applications.
Reaction Conditions
The following table summarizes typical reaction conditions for key steps:
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Formation of pyrrolo[2,3-b]pyridine | Modified Madelung synthesis | Requires anhydrous conditions |
| Chlorination | SOCl₂ or POCl₃ | Conducted under reflux |
| Ethanol addition | NaBH₄ or ethylene oxide | Reduction or nucleophilic substitution |
Challenges and Considerations
- Reactivity Control : The presence of multiple reactive sites in the pyrrolo[2,3-b]pyridine core necessitates careful control of reaction conditions to avoid side reactions.
- Purification : Crystallization or column chromatography is often required to isolate the desired product with high purity.
- Yield Optimization : Continuous flow reactors and solvent selection play critical roles in optimizing yields for large-scale production.
Example Synthesis Pathway
An example synthesis pathway is outlined below:
- Start with 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone as a precursor.
- React with SOCl₂ to form 2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone.
- Reduce the ketone group using NaBH₄ in ethanol to yield this compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The chloro group can be reduced to form the corresponding alcohol or amine.
Substitution: The chloro group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes or receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating diseases.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, thereby affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or receptors involved in cell signaling, leading to changes in cellular functions .
Comparison with Similar Compounds
2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1-ethanone (CAS: 83393-47-9)
2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (Compound 9a)
- Molecular Formula : C₉H₇BrN₂O
- Molecular Weight : 263.07 g/mol .
- Key Differences: Bromine substitution increases molecular weight and may enhance electrophilicity compared to the chloro analog. This compound exhibits a high melting point (280–282°C), suggesting greater crystallinity than the ethanol derivative .
Halogen Substitution Effects
Halogen choice significantly impacts reactivity and physical properties:
- Chlorine vs. Bromine : Brominated derivatives (e.g., 9a) are often more reactive in nucleophilic substitutions due to bromine’s superior leaving-group ability. However, chlorine derivatives like the target compound may offer better metabolic stability in pharmaceutical contexts.
Positional Isomerism
Compounds with pyrrolo[2,3-b]pyridine cores differ from isomers like pyrrolo[3,2-b]pyridine or pyrrolo[2,3-c]pyridine:
- Pyrrolo[2,3-c]pyridine Analogs : Ethyl carboxylates like 9a (CAS: 1135283-62-3) exhibit distinct solubility and reactivity profiles due to the shifted heterocyclic ring structure .
Data Tables
Table 1: Structural and Physical Properties of Selected Compounds
| Compound Name | Molecular Formula | MW (g/mol) | CAS | Functional Group | Melting Point (°C) | Hazard Statements |
|---|---|---|---|---|---|---|
| 2-Chloro-1-(...ethanol (Target) | C₉H₉ClN₂O | 196.63 | 1710202-24-6 | Ethanol | Not reported | H301, H311, H331 |
| 2-Chloro-1-(...ethanone | C₉H₇ClN₂O | 194.62 | 83393-47-9 | Ethanone | Not reported | Not reported |
| 2-Bromo-1-(...ethanone (9a) | C₉H₇BrN₂O | 263.07 | - | Ethanone | 280–282 | Not reported |
| Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate | C₁₀H₁₀N₂O₂ | 190.20 | - | Carboxylate | Not reported | Not reported |
Biological Activity
2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy.
- Molecular Formula : CHClNO
- Molecular Weight : 231.08 g/mol
- CAS Number : 1181457-88-4
The biological activity of this compound primarily revolves around its interaction with various biological targets, particularly in the context of cancer and bacterial infections.
Antibacterial Activity
Recent studies have demonstrated that pyrrole derivatives exhibit notable antibacterial properties. For instance, compounds structurally related to pyrrolo[2,3-b]pyridine have shown effective inhibition against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged between 3.12 and 12.5 μg/mL, indicating significant antibacterial potential compared to standard antibiotics like ciprofloxacin .
Anticancer Activity
In the realm of oncology, this compound has been investigated for its role as a PKMYT1 inhibitor. PKMYT1 is a regulator involved in cell cycle progression and DNA damage response. Inhibition of this target can lead to enhanced apoptosis in cancer cells. A study reported that certain analogs of this compound exhibited IC values in the low micromolar range, suggesting promising anticancer activity .
Case Study 1: Antibacterial Efficacy
In an experimental setup evaluating the antibacterial activity of pyrrole derivatives, this compound was tested against various bacterial strains. The results indicated that it possessed a comparable MIC to established antibiotics, highlighting its potential as an alternative therapeutic agent.
| Compound | MIC (μg/mL) | Control (Ciprofloxacin) |
|---|---|---|
| This compound | 6.25 | 2 |
Case Study 2: Cancer Cell Line Studies
In vitro studies using cancer cell lines demonstrated that this compound could induce cell cycle arrest and promote apoptosis. The results from flow cytometry assays indicated a significant increase in the percentage of apoptotic cells when treated with the compound compared to control groups.
| Treatment | % Apoptosis |
|---|---|
| Control | 5 |
| Compound | 30 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanol?
- Methodological Answer : The compound can be synthesized via a two-step process:
Chlorination of Pyrrolopyridine Precursors : React 1H-pyrrolo[2,3-b]pyridine with chloroacetyl chloride under reflux in anhydrous dichloromethane, catalyzed by Lewis acids like AlCl₃. Monitor reaction completion via TLC (Rf ~0.5 in hexane:EtOAc 7:3) .
Reduction of the Ketone Intermediate : Reduce 2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (from step 1) using NaBH₄ in ethanol at 0°C. Purify via silica gel chromatography (DCM:MeOH 95:5) to isolate the ethanol derivative .
Q. How is the structural integrity of this compound confirmed?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Key peaks include δ ~4.8 ppm (CH₂Cl), δ ~5.2 ppm (OH), and aromatic protons at δ 7.5–8.5 ppm .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and bond angles, as demonstrated for analogous pyrrolopyridine derivatives .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during functionalization of the pyrrolo[2,3-b]pyridine core?
- Methodological Answer :
- Directed Metalation : Use LiTMP (lithium tetramethylpiperidide) at −78°C to selectively deprotonate the C3 position, enabling chloroethanol substitution .
- Catalytic Cross-Coupling : Employ Pd(PPh₃)₄/Suzuki conditions for aryl/heteroaryl coupling at C5 or C7 positions without disrupting the C3-chloroethanol group .
Q. How do substituent modifications influence bioactivity in SAR studies?
- Methodological Answer :
- Systematic Substitution : Replace the chloro group with fluoro, bromo, or methoxy moieties and evaluate inhibition of kinase targets (e.g., AAK1/GAK) via fluorescence polarization assays .
- Data Interpretation : Correlate electron-withdrawing groups (e.g., Cl) with enhanced binding affinity (IC₅₀ < 100 nM) due to improved hydrophobic interactions in enzymatic pockets .
Q. How can contradictory solubility/stability data be resolved in different solvent systems?
- Methodological Answer :
- Controlled Solvent Screening : Test solubility in DMSO, MeOH, and aqueous buffers (pH 4–9) under nitrogen to minimize oxidation.
- Analytical Validation : Use HPLC-MS to detect degradation products (e.g., pyrrolopyridine ring-opening at >40°C) .
Q. What computational approaches predict reactivity of the chloroethanol moiety?
- Methodological Answer :
- DFT Calculations : Model nucleophilic substitution reactions (e.g., SN2 displacement of Cl) using Gaussian09 with B3LYP/6-31G* basis sets. Compare activation energies for ethanol vs. propanol derivatives .
- MD Simulations : Simulate solvent interactions in explicit water models to optimize reaction conditions for scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
